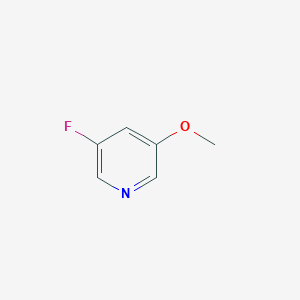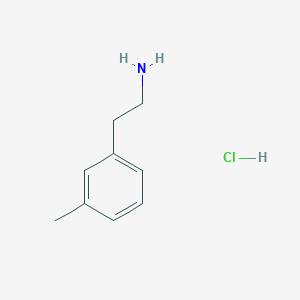
3-Methylphenethylamin-Hydrochlorid
Übersicht
Beschreibung
3-Methylphenethylamine (3MPEA) is an organic compound with the chemical formula of C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist, a property which it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine .
Molecular Structure Analysis
The molecular structure of 3-Methylphenethylamine consists of a phenethylamine backbone with a methyl group attached to the third carbon of the benzene ring . The molecular weight is 135.21 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Methylphenethylamin-Hydrochlorid wird als Ausgangsmaterial bei der Synthese verschiedener organischer Verbindungen verwendet . Es ist ein primäres Amin, d. h. es kann eine Vielzahl von Reaktionen eingehen, um neue Bindungen zu bilden, was es zu einem wertvollen Werkzeug im Bereich der organischen Chemie macht .
Neurotransmitterforschung
Als Phenethylamin-Derivat kann this compound in der Forschung im Zusammenhang mit Neurotransmittern eingesetzt werden . Phenethylamine sind eine breite und vielfältige Klasse von Verbindungen, zu denen auch Neurotransmitter gehören .
Hormonstudien
Phenethylamine, wie z. B. This compound, sind auch Hormone . Daher können sie in der Forschung im Zusammenhang mit der hormonellen Regulation und dem endokrinen System eingesetzt werden .
Stimulanzienforschung
Phenethylamine sind dafür bekannt, stimulierende Wirkungen zu haben . Daher kann this compound in Studien im Zusammenhang mit Stimulanzien und deren Auswirkungen auf den menschlichen Körper eingesetzt werden .
Halluzinogenforschung
Einige Phenethylamine sind dafür bekannt, halluzinogene Eigenschaften zu haben . Daher kann this compound in der Forschung im Zusammenhang mit Halluzinogenen und deren Auswirkungen eingesetzt werden .
Anorektika-Studien
Phenethylamine können zu Appetitlosigkeit führen, was sie zu Anorektika macht . Daher kann this compound in der Forschung im Zusammenhang mit der Appetitregulierung und Erkrankungen wie Anorexie eingesetzt werden .
Bronchodilatatorforschung
Phenethylamine können auch als Bronchodilatatoren wirken . Daher kann this compound in der Forschung im Zusammenhang mit Atemwegserkrankungen und deren Behandlung eingesetzt werden .
Antidepressiva-Studien
Einige Phenethylamine sind dafür bekannt, antidepressive Wirkungen zu haben . Daher kann this compound in der Forschung im Zusammenhang mit Depression und anderen affektiven Störungen eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of 3-Methylphenethylamine Hydrochloride, also known as 2-(3-methylphenyl)ethan-1-amine hydrochloride, is the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and plays a significant role in neurological processes .
Mode of Action
3-Methylphenethylamine Hydrochloride acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 3-Methylphenethylamine Hydrochloride binds to the TAAR1 receptor and activates it, which can lead to various downstream effects .
Biochemical Pathways
It is known that taar1 activation can influence several neurotransmitter systems, including the dopaminergic and serotonergic systems . These systems play crucial roles in mood regulation, reward processing, and other important neurological functions .
Pharmacokinetics
Similar compounds, such as amphetamines, are known to be well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of TAAR1 by 3-Methylphenethylamine Hydrochloride can lead to a variety of cellular and molecular effects. For instance, it can influence the release of neurotransmitters, modulate neural activity, and impact various brain functions .
Biochemische Analyse
Biochemical Properties
3-Methylphenethylamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the human trace amine-associated receptor 1, which is involved in modulating neurotransmitter release and influencing various physiological processes . The interaction with this receptor suggests that 3-Methylphenethylamine Hydrochloride may have a role in regulating mood, cognition, and other central nervous system functions.
Cellular Effects
The effects of 3-Methylphenethylamine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of trace amine-associated receptor 1 can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn affects gene expression and metabolic pathways . This compound’s impact on cellular processes underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-Methylphenethylamine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to trace amine-associated receptor 1, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and other cellular responses . This binding interaction is crucial for its role in influencing central nervous system functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylphenethylamine Hydrochloride change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Long-term exposure to 3-Methylphenethylamine Hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 3-Methylphenethylamine Hydrochloride vary with different dosages in animal models. Lower doses may have minimal impact, while higher doses can lead to significant physiological and behavioral changes . Studies have also indicated potential toxic or adverse effects at high doses, emphasizing the need for careful dosage management in therapeutic applications.
Metabolic Pathways
3-Methylphenethylamine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily by monoamine oxidase, which converts it into phenylacetic acid . This metabolic pathway is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Methylphenethylamine Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methylphenethylamine Hydrochloride plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interaction with target biomolecules and subsequent physiological effects.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQWHWCZWPFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-40-6 | |
| Record name | 5470-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
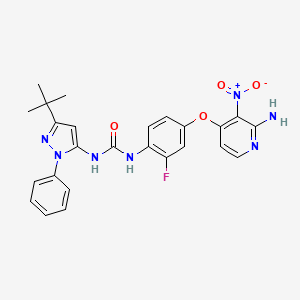

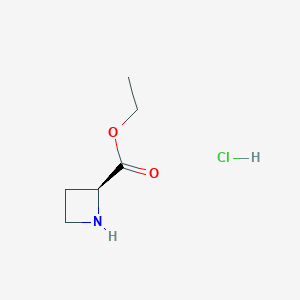
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
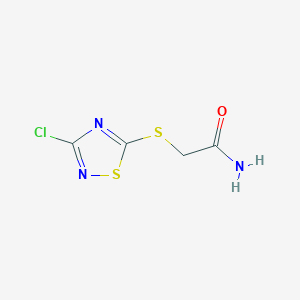
![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

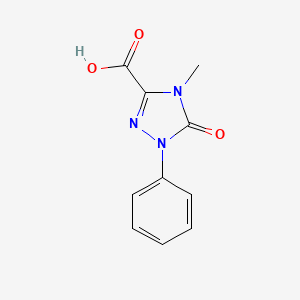
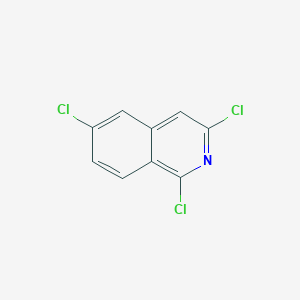

![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
